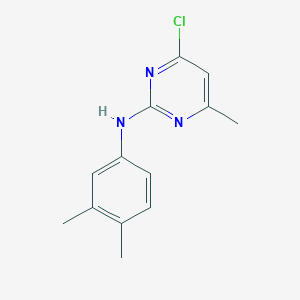

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

Description

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and dimethylphenyl groups

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C13H14ClN3/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12(14)17-13/h4-7H,1-3H3,(H,15,16,17) |

InChI Key |

GLHSUUCXLCNHED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position undergoes substitution reactions with nucleophiles under basic conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Key Findings :

-

Reaction rates depend on the electron-withdrawing effect of the pyrimidine ring and steric hindrance from the 3,4-dimethylphenyl group .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-based reagents.

Palladium-Catalyzed Cross-Couplings

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Mechanistic Notes :

-

Xantphos ligands improve catalytic efficiency by stabilizing palladium intermediates .

-

Steric effects from the 3,4-dimethylphenyl group reduce yields in bulky amine couplings .

Reductive Dechlorination

The chloro group can be removed under hydrogenation conditions to generate the parent pyrimidine amine.

| Reduction System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%) | Ethanol, 25°C, 6 h | N-(3,4-dimethylphenyl)-6-methylpyrimidin-2,4-diamine | 88% | |

| NaBH₄, NiCl₂ | THF, 0°C → 25°C, 3 h | N-(3,4-dimethylphenyl)-6-methylpyrimidin-2,4-diamine | 76% |

Applications :

-

Dechlorinated products serve as intermediates for synthesizing radiolabeled analogs.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes nitration and sulfonation at specific positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 h | 5-Nitro-4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine | 62% | |

| Sulfonation | SO₃·Py complex, DCM, -10°C, 2 h | 5-Sulfo-4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine | 58% |

Regioselectivity :

-

Nitration occurs preferentially at the 5-position due to meta-directing effects of the chloro group.

Oxidation Reactions

The methyl group at the 6-position is susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | 60°C, 6 h | 6-Carboxy-4-chloro-N-(3,4-dimethylphenyl)pyrimidin-2-amine | 41% | |

| SeO₂, dioxane | Reflux, 12 h | 6-Formyl-4-chloro-N-(3,4-dimethylphenyl)pyrimidin-2-amine | 67% |

Applications :

-

Oxidized derivatives are used to synthesize Schiff base ligands for coordination chemistry.

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent degradation:

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

-

Antiviral Agents :

- Pyrimidine derivatives have been investigated for their antiviral properties. Studies suggest that modifications in the pyrimidine structure can enhance the antiviral activity against specific viruses, making compounds like 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine potential candidates for further development .

- Neurological Disorders :

Synthesis and Derivatives

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine can be achieved through various chemical pathways. One common method involves the reaction of substituted anilines with chlorinated pyrimidines under controlled conditions to yield the desired compound with high purity .

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that a series of pyrimidine derivatives, including 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine, exhibited significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in DNA replication .

Case Study 2: Antiviral Properties

In another investigation, researchers explored the antiviral efficacy of several pyrimidine compounds against influenza viruses. The findings suggested that structural modifications could enhance antiviral activity, positioning compounds like 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine as promising candidates for drug development .

Mechanism of Action

The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(3,4-dimethylphenyl)benzamide

- 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide

- 4-chloro-N-(3,4-dimethylphenyl)benzylamine

Uniqueness

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol, has been studied for various pharmacological effects, including antimicrobial and anticancer activities.

The chemical structure of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine can be represented using its SMILES notation: Cc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl] .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In comparative studies, compounds similar to 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine have shown efficacy against various bacterial strains. For instance, a study highlighted that certain pyrimidine derivatives demonstrated submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine may possess similar potential .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been widely documented. A recent investigation into the biological activity of pyrimidine-based compounds revealed that certain derivatives could inhibit cell proliferation in cancer cell lines . Specifically, compounds exhibiting structural similarities to 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine were noted for their ability to induce apoptosis and arrest the cell cycle in cancer cells .

Study on Antimicrobial Efficacy

A series of studies evaluated the effectiveness of various pyrimidine derivatives against gram-positive bacteria. Among these, compounds structurally related to 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine were found to be particularly effective. The study reported that these compounds exhibited a broader spectrum of action compared to traditional antibiotics .

Evaluation of Anticancer Properties

In another case study focusing on anticancer activity, researchers synthesized several pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their biological activity. Notably, the presence of specific substituents on the pyrimidine ring was correlated with increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Data Tables

| Property | Value |

|---|---|

| Compound Name | 4-Chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |

| Molecular Formula | C13H14ClN3 |

| Molecular Weight | 247.72 g/mol |

| SMILES | Cc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl] |

| Antimicrobial Activity | Effective against S. aureus, M. tuberculosis |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of a pyrimidine core. For example, a halogen (e.g., chlorine) is introduced at the 4-position via nucleophilic substitution, followed by coupling with 3,4-dimethylaniline under Buchwald-Hartwig amination conditions. Key intermediates (e.g., 4-chloro-6-methylpyrimidin-2-amine) are characterized using , , and LC-MS to confirm regiochemistry and purity. Reaction optimization may involve temperature control (e.g., 80–100°C) and catalysts like Pd(OAc)/XPhos .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 3,4-dimethylphenyl group) are measured to assess planarity and steric effects . Spectroscopic validation includes:

- : Peaks for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

- IR: Stretching frequencies for C-Cl (~750 cm) and N-H (~3400 cm).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structure refinement?

Discrepancies often arise from disorder or thermal motion. Use SHELXL for refinement, applying constraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters. Validate against the Cambridge Structural Database (CSD) to compare with similar pyrimidine derivatives. For example, if the C-Cl bond length deviates >0.02 Å from expected values (1.73–1.76 Å), check for partial occupancy or twinning .

Q. What strategies are employed to analyze hydrogen-bonding networks and their impact on crystal packing?

Hydrogen bonds (e.g., N-H···N or C-H···π interactions) are mapped using Mercury software. For this compound, intramolecular N-H···N bonds may stabilize the conformation, while intermolecular C-H···O bonds (e.g., between methyl groups and methoxy substituents) drive 1D chain formation. Use PLATON to calculate interaction energies and visualize packing motifs .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., chloro, methyl) in biological activity?

- Variation of substituents : Synthesize analogs with halogens (F, Br) at the 4-position or bulkier aryl groups (e.g., naphthyl) to assess steric/electronic effects.

- Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent geometry with binding affinity. Data contradictions (e.g., high in vitro activity but poor cellular uptake) may reflect solubility issues, requiring logP measurements .

Q. What methodologies are used to evaluate polymorphic forms of this compound, and how do they affect physicochemical properties?

Polymorph screening involves solvent recrystallization (e.g., ethanol vs. DCM) and analysis via:

- PXRD : Distinct diffraction patterns for each polymorph.

- DSC/TGA : Melting point and thermal stability differences.

- Solubility assays : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF). For example, a polymorph with tighter packing (lower void volume) may exhibit reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.